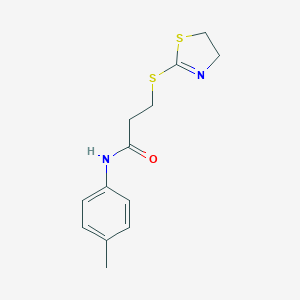![molecular formula C15H16ClN3OS B285551 N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B285551.png)
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is a chemical compound that features a chlorophenyl group and a pyrimidinyl sulfanyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-mercaptopyrimidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-aminopropanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
- N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)urea
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’-(4-ethylbenzylidene)acetohydrazide
Uniqueness
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrimidinyl sulfanyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H16ClN3OS |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Clave InChI |
OCBFMXXVEPHBJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285468.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285469.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285470.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285473.png)


![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![N-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285481.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
